Tetrahydro-3-phenylthiophene 1-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenylthiolane 1-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c11-12-7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEDAGITLDRWJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918665 | |
| Record name | 3-Phenyl-1lambda~4~-thiolan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93134-22-6 | |
| Record name | Thiophene, tetrahydro-3-phenyl-, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093134226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenyl-1lambda~4~-thiolan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Aspects and Chirality in Tetrahydro 3 Phenylthiophene 1 Oxide Systems
Enantioselective Synthesis and Resolution Techniques
The controlled synthesis of specific enantiomers of tetrahydro-3-phenylthiophene 1-oxide is crucial for applications in asymmetric catalysis and medicinal chemistry. The primary methods for obtaining enantiomerically enriched or pure forms of this compound involve the asymmetric oxidation of the parent sulfide (B99878), tetrahydro-3-phenylthiophene, or the resolution of a racemic mixture.
Asymmetric Oxidation: The most direct approach to enantioselective synthesis is the oxidation of the prochiral sulfide using a chiral oxidizing agent. This can be achieved through various means:
Chiral Reagents: Stoichiometric or catalytic amounts of chiral oxaziridines or hydroperoxides in the presence of a chiral catalyst, such as a metal complex with chiral ligands (e.g., titanium-diethyl tartrate systems), can induce facial selectivity in the delivery of the oxygen atom to the sulfur.
Enzymatic Oxidation: Biocatalytic methods using monooxygenase or dioxygenase enzymes offer a green and highly selective alternative. These enzymes can provide high enantiomeric excess (ee) under mild reaction conditions, although the substrate scope and scalability can sometimes be a limitation.
Chiral Resolution: An alternative to direct asymmetric synthesis is the separation of a racemate.
Classical Resolution: This involves the reaction of the racemic sulfoxide (B87167) with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques like fractional crystallization or chromatography. Following separation, the resolving agent is cleaved to yield the individual enantiomers of the sulfoxide.
Chromatographic Resolution: Modern high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful tool for the analytical and preparative-scale separation of enantiomers. The differential interaction of the enantiomers with the CSP allows for their effective separation.
The development of efficient and highly enantioselective synthetic routes remains an active area of research, driven by the need for optically pure sulfoxides as chiral auxiliaries and building blocks. rsc.org
Stereoisomer Characterization and Absolute Configuration Assignment
This compound can exist as two pairs of enantiomers, arising from the two stereocenters: one at the C3 carbon bearing the phenyl group and the other at the sulfoxide sulfur. The relative orientation of the phenyl group and the sulfoxide oxygen gives rise to cis and trans diastereomers.
Characterization:
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for distinguishing between diastereomers. nih.gov The chemical shifts and coupling constants of the protons in the thiophene (B33073) ring are sensitive to the relative stereochemistry. For instance, the spatial proximity of the sulfoxide oxygen to certain protons in the cis isomer compared to the trans isomer will result in distinct differences in their respective ¹H and ¹³C NMR spectra. nih.govmdpi.com
X-ray Crystallography: The most definitive method for determining the three-dimensional structure of a molecule, including the relative and absolute stereochemistry, is single-crystal X-ray diffraction analysis. mdpi.comresearchgate.netnih.govmdpi.com If a suitable single crystal can be grown, this technique provides unambiguous proof of the molecular connectivity and spatial arrangement of atoms. ul.ieresearchgate.net
Absolute Configuration Assignment: Determining the absolute configuration (R or S) of the chiral centers is essential.
Anomalous X-ray Diffraction: When X-ray crystallography is performed on a crystal containing a heavy atom, or for a non-centrosymmetric crystal, the absolute configuration can often be determined directly using the Flack parameter. nih.gov
Chiroptical Methods: Techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light. nih.gov By comparing experimentally measured spectra to those predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry can be assigned. nih.gov
Chemical Correlation: The absolute configuration can also be established by chemically converting the molecule, without affecting the stereocenter , to a compound of known absolute configuration.
Pyramidal Inversion at the Sulfoxide Sulfur and Inversion Barriers
The sulfur atom in a sulfoxide is stereogenic due to its tetrahedral geometry, which includes a lone pair of electrons. A key dynamic process in sulfoxides is pyramidal inversion, where the sulfur atom and its three substituents invert their configuration through a planar transition state. This process is analogous to nitrogen inversion in amines. rsc.org
Research indicates that the inversion barriers for simple, monocyclic thiophene S-oxides are predicted to be in the range of 11-14 kcal/mol. nih.gov This low barrier implies that at or near room temperature, the enantiomers can interconvert, leading to rapid racemization. Consequently, while this compound is chiral, it may be configurationally unstable under ambient conditions, making the isolation of stable, optically active forms challenging unless bulky substituents are present to increase the inversion barrier. A phenyl ring substituent, for example, can stabilize the transition state and lower the inversion barrier compared to an alkyl-substituted sulfoxide. nih.gov
Table 1: Predicted Pyramidal Inversion Barriers for Thiophene S-Oxides
| Compound Class | Predicted Inversion Barrier (ΔG‡, kcal/mol) | Configurational Stability |
| Monocyclic Thiophene S-Oxides | 11-14 nih.gov | Low (Prone to racemization) |
| Alkyl Aryl Sulfoxides | > 23.0 nih.gov | High (Configurationally stable) |
This table presents generalized data for classes of compounds to illustrate the relative stability.
Diastereoselective Transformations
The existing stereochemistry in a chiral, non-racemic this compound can be used to control the stereochemical outcome of subsequent chemical reactions, a process known as a diastereoselective transformation. The sulfoxide group is particularly effective as a chiral directing group.
As a Chiral Auxiliary: The sulfoxide group can direct reactions on the tetrahydrothiophene (B86538) ring or on substituents attached to it. For instance, the deprotonation of the α-carbon next to the sulfoxide group generates a carbanion. The subsequent alkylation of this carbanion can proceed with high diastereoselectivity because the sulfoxide's oxygen atom can chelate the incoming electrophile's metal cation, directing its approach from a specific face of the molecule.
Control of Cycloaddition Reactions: In reactions where the thiophene ring system acts as a dienophile or dipolarophile, the stereochemistry at the sulfur can influence the facial selectivity of the approach of the reacting partner, leading to the preferential formation of one diastereomer.
Pummerer Reaction: The Pummerer reaction of a chiral sulfoxide can proceed with a high degree of stereocontrol, allowing for the diastereoselective synthesis of α-functionalized sulfides. The stereochemical information from the sulfur atom is transferred to the adjacent carbon atom.
These transformations leverage the defined three-dimensional structure of the sulfoxide to create new stereocenters with predictable configurations, making this compound a potentially valuable intermediate in complex molecule synthesis.
Reactivity and Mechanistic Insights of Tetrahydro 3 Phenylthiophene 1 Oxide
Oxidation Reactions (Further Oxidation to Sulfones)
The sulfur atom in tetrahydro-3-phenylthiophene 1-oxide is in an intermediate oxidation state and can be further oxidized to the corresponding sulfone, tetrahydro-3-phenylthiophene 1,1-dioxide. This transformation is a common reaction for sulfoxides and can be achieved using various oxidizing agents.
Common oxidizing agents for the conversion of sulfides and sulfoxides to sulfones include hydrogen peroxide, peroxy acids (like m-chloroperbenzoic acid, m-CPBA), and potassium permanganate. organic-chemistry.orgresearchgate.net The use of hydrogen peroxide, often in the presence of a catalyst, is an environmentally benign method. organic-chemistry.org For instance, the oxidation of tetrahydrothiophene (B86538) (THT) with H₂O₂ can yield both the sulfoxide (B87167) (THTO) and the sulfone (THTO₂), also known as sulfolane (B150427). researchgate.net The selectivity towards the sulfone can be controlled by the reaction conditions, such as the stoichiometry of the oxidant and the catalyst used. organic-chemistry.orgresearchgate.net Niobium carbide has been shown to be an effective catalyst for the selective oxidation of sulfides directly to sulfones using 30% hydrogen peroxide. organic-chemistry.org
Computational studies on the oxidation of thiophene (B33073), a related aromatic compound, show that the second oxidation (sulfoxide to sulfone) has a lower activation energy than the first (sulfide to sulfoxide), suggesting that once the sulfoxide is formed, its subsequent oxidation is more facile. whiterose.ac.uk This principle generally applies to alkyl and aryl sulfides as well.
The reaction of tetrahydrothiophene with copper(II) p-toluenesulfonate leads to oxidation at the sulfur atom, forming a cation radical as an intermediate. researchgate.net Hydrolysis of a proposed dimeric species of the resulting dication yields the sulfoxide. researchgate.net This highlights a single-electron transfer (SET) mechanism for the initial oxidation step.
Table 1: Common Oxidizing Systems for Sulfide (B99878)/Sulfoxide Oxidation
| Oxidizing Agent/System | Catalyst/Conditions | Product | Reference |
| Hydrogen Peroxide (H₂O₂) | Tantalum Carbide | Sulfoxide | organic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) | Niobium Carbide | Sulfone | organic-chemistry.org |
| Urea-Hydrogen Peroxide | Phthalic Anhydride (B1165640), Ethyl Acetate | Sulfone | organic-chemistry.org |
| m-Chloroperbenzoic acid (m-CPBA) | Standard conditions | Sulfone | organic-chemistry.org |
| Potassium Permanganate (KMnO₄) | Supported on Manganese Dioxide | Sulfone | organic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) | V-, Mo-, or W-containing layered double hydroxides | Sulfoxide and Sulfone | researchgate.net |
Reduction Reactions of the Sulfoxide Moiety
The reduction of the sulfoxide group in this compound regenerates the corresponding sulfide, tetrahydro-3-phenylthiophene. This transformation is a key reaction in organic synthesis, often employed after the sulfoxide has been used to direct a particular synthetic step.
A variety of reducing agents can accomplish the deoxygenation of sulfoxides. 1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) has been reported as an efficient reagent for this purpose, offering high yields and chemoselectivity under solvent-free conditions. organic-chemistry.org Another common method involves the use of zinc in a mixture of acetic acid and hydrochloric acid, which can reduce monocyclic thiophene 1,1-dioxides to the corresponding thiophenes. utexas.edu While this applies to the dioxide, similar conditions can often be adapted for sulfoxide reduction.
Photochemical deoxygenation is also a known reaction for thiophene S-oxides. semanticscholar.org Irradiation, sometimes in the presence of a sensitizer (B1316253) or a reducing agent like an amine or thiophenol, can lead to the removal of the oxygen atom from the sulfoxide. semanticscholar.org
Rearrangement Reactions
Sulfoxides can undergo thermal and acid-catalyzed rearrangements. One notable reaction is the Pummerer rearrangement, which typically occurs in the presence of an activating agent like acetic anhydride. However, this reaction requires an α-proton, which is present in this compound. Another potential rearrangement is the Mislow-Evans rearrangement for allylic sulfoxides.
A related rearrangement is the Boekelheide reaction, which involves the rearrangement of α-picoline-N-oxides to hydroxymethylpyridines, often using trifluoroacetic anhydride. wikipedia.org This reaction proceeds through a [3.3]-sigmatropic rearrangement. While not a direct sulfoxide reaction, the underlying principles of acyl activation followed by rearrangement could be conceptually relevant.
Cycloaddition Reactions (e.g., Diels-Alder)
Thiophene S-oxides, particularly the non-aromatic ones, can act as dienes in Diels-Alder reactions. utexas.edusemanticscholar.org The reactivity in these [4+2] cycloadditions is a key feature of their chemistry. Thiophene 1,1-dioxides (sulfones) are also well-known for their participation as 2π components (dienophiles) in cycloadditions. utexas.eduacs.org
Given that this compound has a saturated ring, it cannot act as a diene in a conventional Diels-Alder reaction. However, the possibility of it acting as a dipolarophile in 1,3-dipolar cycloadditions exists. wikipedia.orgorganic-chemistry.org 1,3-dipolar cycloadditions involve a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. wikipedia.orgslideshare.netnih.gov The double bond of the phenyl ring is generally unreactive as a dipolarophile under normal conditions. The reactivity would depend on the specific 1,3-dipole used and the reaction conditions.
Nucleophilic and Electrophilic Reactions on the Tetrahydrothiophene Ring
The tetrahydrothiophene ring can be subject to both nucleophilic and electrophilic attack, although the saturated nature of the ring makes it generally less reactive than its aromatic counterpart, thiophene.
Nucleophilic Reactions: The carbon atoms adjacent to the sulfoxide group are activated towards nucleophilic attack due to the electron-withdrawing nature of the sulfoxide. The sulfoxide group itself can act as a leaving group in some substitution reactions. Nucleophiles are electron-rich species that are attracted to positively charged or electron-poor centers. youtube.comyoutube.com Common nucleophiles include anions like hydroxides and cyanides, as well as neutral molecules with lone pairs like ammonia (B1221849) and water. youtube.com
Electrophilic Reactions: Electrophilic attack on the sulfur atom is a key step in its oxidation. The sulfur atom's lone pair can act as a nucleophile. youtube.com The phenyl ring can undergo standard electrophilic aromatic substitution reactions, although the tetrahydrothiophenyl sulfoxide group will act as a directing group. Electrophiles are electron-seeking species that can accept a pair of electrons. youtube.com
Mechanistic Elucidation Studies (e.g., Radical Pathways, Transition States)
The mechanisms of reactions involving sulfoxides and related sulfur heterocycles have been the subject of numerous studies.
Radical Pathways: The oxidation of sulfides can proceed through radical intermediates. For example, the reaction of tetrahydrothiophene with hydroxyl radicals involves the initial addition of the radical to the sulfur atom to form an R₂ṠOH radical. researchgate.net This can then lead to the formation of a carbon-centered radical, RSR(–H)·, which is ultimately oxidized to the sulfoxide. researchgate.net The formation of a THT cation radical has also been proposed in oxidations using copper(II). researchgate.net Alkyl sulfoxides can also serve as precursors to alkyl radicals under certain conditions, such as upon irradiation of an electron donor-acceptor (EDA) complex. chemrxiv.org Thiyl radicals are versatile intermediates in organic synthesis, often generated from thiols. nih.gov
Transition States and Computational Studies: Computational studies, often using density functional theory (DFT), are powerful tools for elucidating reaction mechanisms, including the structures of transition states. whiterose.ac.uk For the oxidation of thiophene, calculations have shown the energy profiles for the stepwise oxidation to the sulfoxide and then to the sulfone. whiterose.ac.uk These studies indicate that the loss of aromaticity during the first oxidation of thiophene results in a high activation energy. whiterose.ac.uk While this compound is not aromatic, similar computational approaches can be used to model its reactions and understand the energetics of different pathways. Mechanistic studies on the low-temperature oxidation of tetrahydrofuran (B95107) (THF), an oxygen analog, have provided detailed insights into the complex network of reactions involving peroxy radicals and hydroperoxides. rsc.org
Spectroscopic and Advanced Analytical Characterization Beyond Basic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Tetrahydro-3-phenylthiophene 1-oxide. Analysis of ¹H and ¹³C NMR spectra allows for the assignment of every proton and carbon in the molecule. Furthermore, advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), provide critical information about the molecule's conformation in solution.
The tetrahydrothiophene (B86538) ring is not planar and exists in various puckered conformations, typically twist or envelope forms. The introduction of the sulfoxide (B87167) group and the phenyl substituent at the C3 position complicates this conformational landscape. For the parent compound, tetrahydrothiophene 1-oxide, two distinct conformers with the S=O group in axial or equatorial positions have been observed in solution at low temperatures. nih.gov The presence of the C3-phenyl group in this compound influences the conformational equilibrium between these forms. The relative orientation (cis or trans) of the phenyl group and the sulfoxide oxygen atom defines two diastereomers, each with its own set of preferred conformations.
Detailed ¹H NMR analysis, particularly the measurement of vicinal coupling constants (³JHH) between protons on adjacent carbons, can help determine the ring's puckering and the preferred orientation of the substituents. acs.org NOE experiments can reveal through-space proximity between protons, for instance, between the phenyl ring protons and specific protons on the tetrahydrothiophene skeleton, further refining the conformational model. nih.gov
Table 1: Illustrative ¹H NMR Data Interpretation for this compound
| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
| Phenyl Protons (C₆H₅) | 7.2 - 7.5 | Multiplet | The exact shifts depend on the electronic environment. |
| Methine Proton (H-3) | 3.5 - 4.0 | Multiplet | Shift is influenced by the adjacent phenyl and sulfoxide groups. |
| Methylene Protons (H-2, H-5) | 2.5 - 3.5 | Multiplets | These protons are diastereotopic and will show complex splitting patterns. |
| Methylene Protons (H-4) | 2.0 - 2.8 | Multiplets | Coupling with H-3 and H-5 protons provides conformational data. |
Note: This table is illustrative. Exact chemical shifts and coupling constants would be determined from experimental spectra.
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
Since this compound possesses a chiral center at the sulfur atom, it exists as a pair of enantiomers. Chiral chromatography is the primary method for separating these enantiomers and determining the enantiomeric excess (ee) of a given sample. rsc.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose. psu.edu
The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving a wide range of chiral compounds, including sulfoxides. mdpi.com The choice of mobile phase (for HPLC) or carrier gas and temperature program (for GC) is critical for optimizing the separation. rsc.orghplc.sk
For GC analysis, derivatization of the analyte with a chiral reagent can also be employed to form diastereomers that can then be separated on a standard achiral column. nih.gov The detector response for each enantiomer is integrated, and the enantiomeric excess is calculated from the relative peak areas.
Table 2: Example Conditions for Chiral HPLC Separation of a Chiral Compound
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Column | Daicel Chiralpak IA |
| Mobile Phase | n-hexane/i-PrOH = 85/15 (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Times | tR (minor): 8.2 min, tR (major): 14.3 min |
Note: These conditions are for an example compound and serve to illustrate a typical chiral HPLC setup. rsc.org Optimal conditions for this compound would require experimental development.
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For a chiral compound like this compound, a successful single-crystal X-ray diffraction analysis provides unambiguous proof of its molecular connectivity, conformation, and, crucially, its absolute configuration (the actual R or S assignment at the chiral sulfur center).
The technique requires growing a high-quality single crystal of one of the pure enantiomers. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed electron density map of the molecule. This map reveals the precise position of each atom, bond lengths, and bond angles. The determination of the absolute configuration is possible through the analysis of anomalous dispersion effects, which are small differences in the diffraction pattern caused by the interaction of X-rays with the electrons of the atoms.
While no published crystal structure for this compound was identified in the searched literature, this method remains the gold standard for assigning the absolute configuration of new chiral sulfoxides. nih.gov
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov This technique is particularly powerful for assigning the absolute configuration of chiral sulfoxides in solution. nih.govresearchgate.net
An experimental ECD spectrum displays positive or negative bands (known as Cotton effects) that are characteristic of the molecule's stereochemistry. The absolute configuration is typically determined by comparing the experimental spectrum to a theoretically calculated spectrum for a known configuration (e.g., the S-enantiomer). acs.org The theoretical spectrum is generated using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). A good match between the experimental spectrum of one enantiomer and the calculated spectrum for the S-configuration allows for the unambiguous assignment of that enantiomer as having the S-configuration. researchgate.net
ECD is a valuable alternative or complement to X-ray crystallography, especially when suitable single crystals cannot be obtained. nih.govnih.gov The technique provides essential stereochemical information for chiral molecules directly in the solution phase. researchgate.net
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It has proven effective for studying various thiophene (B33073) derivatives. researchgate.netnih.gov For Tetrahydro-3-phenylthiophene 1-oxide, DFT calculations are employed to determine a range of electronic and structural properties. The B3LYP functional, combined with basis sets like 6-311++G(d,p), is a common choice for achieving a balance between accuracy and computational cost in studies of similar organic molecules. nih.gov
Applications of DFT for this compound would typically involve:
Geometry Optimization: Finding the lowest energy, most stable three-dimensional arrangement of atoms.
Vibrational Frequency Analysis: Calculating the vibrational modes to confirm the optimized structure is a true minimum on the potential energy surface and to predict infrared and Raman spectra. nih.gov
Calculation of Electronic Properties: Determining key parameters such as dipole moment, polarizability, and the distribution of atomic charges (e.g., Mulliken charges). nih.gov
Thermodynamic Properties: Estimating properties like enthalpy, entropy, and Gibbs free energy.
Table 1: Properties of Thiophene Derivatives Investigated by DFT
| Property Calculated | Method/Basis Set | Significance for this compound |
| Optimized Molecular Geometry | DFT (B3LYP) / 6-311++G(d,p) | Predicts stable conformations and key structural parameters like bond lengths and angles. researchgate.netnih.gov |
| Harmonic Vibrational Frequencies | DFT (B3LYP) / 6-311++G(d,p) | Allows for the theoretical prediction of IR and Raman spectra for compound identification. nih.gov |
| Mulliken Atomic Charges | DFT / HF | Provides insight into the electronic distribution and identifies potential sites for electrophilic or nucleophilic attack. nih.gov |
| Thermodynamic Properties | DFT / HF | Calculates heat of formation, entropy, and heat capacity, which are crucial for understanding reaction energetics. nih.gov |
Frontier Molecular Orbital (FMO) theory is crucial for explaining the chemical reactivity and electronic transitions of a molecule. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter.
HOMO: This orbital acts as an electron donor. A higher HOMO energy level indicates a greater ability to donate electrons to an electrophile.
LUMO: This orbital acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons from a nucleophile.
HOMO-LUMO Gap: The energy gap is an indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and can be easily excited, as it requires less energy to promote an electron from the HOMO to the LUMO. chalcogen.ro For thiophene-based systems, the HOMO and LUMO are often distributed across the π-conjugated parts of the molecule. researchgate.net
Table 2: Conceptual HOMO-LUMO Analysis for this compound
| Orbital | Role in Chemical Reactions | Implication for Reactivity |
| HOMO | Electron Donor | The energy level indicates the susceptibility of the molecule to electrophilic attack. |
| LUMO | Electron Acceptor | The energy level indicates the susceptibility of the molecule to nucleophilic attack. |
| Energy Gap (ΔE) | Indicator of Stability | A smaller gap implies higher chemical reactivity and lower kinetic stability. chalcogen.ro |
Prediction and Analysis of Molecular Geometry and Conformation
Computational methods, particularly DFT, are used to predict the precise three-dimensional structure of this compound. researchgate.net These calculations optimize the molecular geometry to find the most stable conformation(s). The sulfoxide (B87167) group (S=O) introduces a chiral center at the sulfur atom and influences the puckering of the tetrahydrothiophene (B86538) ring.
The analysis would typically reveal:
Bond Lengths: The distances between bonded atoms (e.g., C-S, S=O, C-C, C-H).
Bond Angles: The angles formed by three connected atoms (e.g., C-S-C, O=S-C).
Dihedral Angles: The torsional angles that define the conformation of the five-membered ring and the orientation of the phenyl group relative to the ring.
Potential energy surface scans can be performed by systematically changing a specific dihedral angle to map out the energy profile and identify the most stable conformers and the energy barriers between them. researchgate.net
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. For a molecule like this compound, this could involve studying its synthesis, oxidation, or thermal decomposition. Using quantum mechanical cluster approaches based on DFT, researchers can model the reaction pathway from reactants to products. rsc.org
This type of study involves:
Locating Stationary Points: Identifying the structures of reactants, intermediates, transition states, and products on the potential energy surface.
Calculating Activation Energies: Determining the energy barrier (activation energy) of each step by calculating the energy difference between the reactants and the transition state. This helps predict the reaction rate.
Visualizing Transition States: Analyzing the geometry of the transition state to understand which bonds are breaking and forming during the critical step of the reaction.
Such computational studies can confirm or predict reaction stereospecificity and the influence of different functional groups or catalysts on the reaction outcome. rsc.org
Aromaticity Analysis of Thiophene and its Oxidized Forms
Thiophene is a classic aromatic heterocycle. wikipedia.orgnumberanalytics.com However, the oxidation of the sulfur atom significantly alters its electronic structure and aromaticity. In thiophene S-oxides, the sulfur atom becomes pyramidal, which disrupts the planar, cyclic delocalization of π-electrons required for aromaticity.
Computational analyses provide quantitative measures of aromaticity.
Nucleus-Independent Chemical Shift (NICS): This is a popular magnetic criterion for aromaticity. Negative NICS values inside the ring typically indicate aromaticity, while positive values suggest anti-aromaticity, and values near zero imply non-aromaticity. For thiophene-oxide, the NICS(0) value is around -5.2, indicating a borderline non-aromatic or slightly aromatic character. researchgate.net
Isomerization Stabilization Energy (ISE): This energetic criterion also points toward a borderline character for thiophene-oxide. researchgate.net
Julg's A Index: This index evaluates aromaticity based on bond length equalization. Benzene has an A index of 1. The parent thiophene S-oxide has an A index of 0.69, which is significantly lower than that of thiophene itself and suggests a loss of aromatic character. researchgate.net
The reduction in aromaticity in the oxidized thiophene ring means it behaves more like a conjugated diene, making it a good substrate in cycloaddition reactions. researchgate.net
Table 3: Aromaticity Indices for Thiophene and its Oxidized Form
| Compound | NICS(0) (ppm) | Julg's A Index | Aromatic Character |
| Benzene | ~ -8 to -10 | 1.00 | Aromatic |
| Thiophene | ~ -14 | ~0.99 (for derivatives) researchgate.net | Aromatic wikipedia.org |
| Thiophene S-oxide | -5.2 researchgate.net | 0.69 researchgate.net | Non-aromatic / Weakly Aromatic |
Molecular Dynamics Simulations
While quantum mechanics is ideal for studying the electronic details of single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems over time. MD simulations model the movements of atoms and molecules based on classical mechanics and a force field that describes the interactions between them.
For this compound, MD simulations could be applied to:
Solvation Studies: To understand how the molecule interacts with solvent molecules, such as water or organic solvents, and to calculate properties like the free energy of solvation.
Interaction with Materials: To simulate how the molecule adsorbs onto or interacts with surfaces, such as graphite (B72142) or polymers. This is relevant for applications in materials science, for instance, in the development of sensors where thiophene derivatives are used. mdpi.com
Biomolecular Interactions: To study the binding of the molecule to a biological target, such as an enzyme or receptor, providing insights into its potential pharmacological activity. The simulation can help identify key interactions like hydrogen bonds or hydrophobic contacts that stabilize the bound complex.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The primary route to sulfoxides is the oxidation of the corresponding sulfide (B99878). Future research is intensely focused on developing synthetic methods that are not only efficient but also environmentally benign. Traditional oxidation methods often rely on stoichiometric, high-impact oxidants like heavy metals (Cr, Mn) or hypervalent iodine compounds, which generate hazardous waste. acsgcipr.org The trend is shifting towards catalytic systems that use "green" terminal oxidants.
Key areas of development include:
Catalytic Oxidations: The use of base metal catalysts is preferred over precious platinum group metals. acsgcipr.org Research into systems like methyltrioxorhenium (MTO) which catalyzes oxidation with hydrogen peroxide, is a promising direction. dicp.ac.cnnih.gov Further development could focus on immobilizing such catalysts on solid supports for easier recovery and reuse.
Transition-Metal-Free Oxidations: Significant efforts are being made to develop oxidation systems that avoid toxic metal catalysts altogether. nih.gov A notable "green" approach involves using hydrogen peroxide in glacial acetic acid, which offers high selectivity for sulfoxides with excellent yields and simple product isolation. nih.gov Another eco-friendly method uses hydrogen peroxide in water, eliminating the need for organic solvents. researchgate.netias.ac.in
Biocatalysis: The biological oxidation of thiophenes is a known pathway and presents an opportunity for developing highly selective and sustainable synthetic routes using enzymes. researchgate.net
Future synthetic strategies will likely be evaluated based on metrics such as atom economy, E-factor (Environmental Factor), and the use of renewable resources, aligning with a more sustainable chemical industry.
Table 1: Comparison of Oxidation Strategies for Sulfide to Sulfoxide (B87167) Conversion
| Method | Oxidant | Catalyst | Advantages | Challenges |
|---|---|---|---|---|
| Traditional Stoichiometric | Peracids (e.g., m-CPBA), High-valent metals | None | Well-established, often high-yielding | Poor atom economy, hazardous waste generation acsgcipr.org |
| Catalytic (Homogeneous) | H₂O₂ | Metal complexes (e.g., MTO) | High efficiency, uses a green oxidant nih.gov | Catalyst recovery can be difficult, potential metal contamination |
| Catalytic (Heterogeneous) | H₂O₂, O₂ | Supported metal catalysts | Easy catalyst separation and reuse, green oxidants | May require harsher conditions, potential for lower activity |
| Transition-Metal-Free | H₂O₂ | None (co-solvent like acetic acid) | Avoids toxic metals, simple procedure, clean byproduct (H₂O) nih.gov | May have a narrower substrate scope |
| Biocatalytic | O₂ | Enzymes (e.g., oxygenases) | High chemo-, regio-, and enantioselectivity; mild conditions | Enzyme stability and cost, substrate scope limitations |
Exploration of New Reactivity Modes and Transformations
While thiophene (B33073) S-oxides are known intermediates, their synthetic utility is an area of active exploration. researchgate.net Their reactivity is dominated by their function as dienes in cycloaddition reactions, but other transformations are emerging.
Cycloaddition Reactions: Thiophene S-oxides are excellent dienes in [4+2] cycloaddition (Diels-Alder) reactions, reacting with a variety of dienophiles. researchgate.netsemanticscholar.orgresearchtrends.net Future work will likely explore asymmetric versions of these reactions to create chiral molecules. The use of the tetrahydro-3-phenylthiophene 1-oxide scaffold could lead to novel polycyclic structures after the extrusion of the sulfoxy bridge. semanticscholar.org Furthermore, [3+2] cycloaddition reactions with dipoles like nitrile oxides or nitrilimines could be an avenue for synthesizing novel heterocyclic systems. uchicago.edumdpi.com
Reactive Intermediates: Thiophene S-oxides are recognized as reactive metabolites in biological systems, capable of reacting with nucleophiles like glutathione. nih.gov This reactivity can be harnessed in synthetic chemistry for the controlled formation of carbon-sulfur or other heteroatom bonds.
Photochemistry: Thiophene S-oxides exhibit a rich photochemistry, including deoxygenation back to the thiophene or rearrangement to form hydroxylated thiophenes. semanticscholar.orgmdpi.org Exploring the photochemical transformations of the saturated tetrahydrothiophene (B86538) core could lead to new synthetic methodologies.
Advanced Materials Design Utilizing this compound Scaffolds
The unique electronic and structural properties of the thiophene ring make it a cornerstone of materials science, particularly in organic electronics. researchgate.net While polythiophenes are well-studied, incorporating the sulfoxide group offers a new dimension for materials design.
Conducting Polymers: The oxidation of thiophene monomers is a standard method for producing polythiophenes. wikipedia.org Incorporating the this compound unit into polymer backbones could modulate properties like solubility, processability, and electronic bandgap. The polar sulfoxide group could enhance intermolecular interactions and influence thin-film morphology.
Dynamic Polymers: The sulfur atom in the sulfoxide allows for dynamic chemistry. Sulfur-rich polymers featuring polysulfide bonds are known to exhibit dynamic behaviors such as self-healing and reprocessing. Designing polymers with the this compound scaffold could create materials with tunable dynamic covalent bonds, responding to external stimuli.
Photoelectric Materials: Thiophene derivatives are used in preparing photoelectric materials. researchgate.net The sulfoxide group can influence the electronic structure and charge-transport properties, making these scaffolds interesting candidates for organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs).
Deeper Mechanistic Understanding Through Advanced Computational and Experimental Techniques
A thorough understanding of reaction mechanisms and molecular properties is crucial for rational design in synthesis and materials science. Advanced computational and experimental techniques are becoming indispensable tools.
Computational Chemistry: Density Functional Theory (DFT) is a powerful method for investigating the structural and electronic properties of thiophene derivatives and their reaction mechanisms. whiterose.ac.ukscienceopen.com Future studies will likely use DFT to:
Model the transition states of cycloaddition reactions to predict stereochemical outcomes.
Calculate the electronic properties (e.g., HOMO/LUMO energies) of polymers containing the sulfoxide scaffold to predict their conductivity and optical properties. semanticscholar.org
Elucidate the mechanisms of both catalytic and non-catalytic oxidation of the parent sulfide to understand selectivity. chemrxiv.org
Advanced Spectroscopy: Techniques like high-resolution mass spectrometry are essential for identifying transient intermediates in complex reaction mixtures, such as the reactive metabolites formed in biological systems. nih.gov Time-resolved spectroscopic methods could be employed to study the photochemical dynamics of these molecules.
Table 2: Representative Computational Data for Thiophene Derivatives
| Molecule/System | Computational Method | Calculated Property | Significance |
|---|---|---|---|
| Thiophene + MeOOH | DFT | Activation Free Energy (Oxidation) | Predicts the kinetic feasibility of oxidation pathways whiterose.ac.uk |
| Substituted Polythiophenes | DFT | Energy Band Gap (Eg) | Correlates with electronic conductivity and optical properties for materials design scienceopen.com |
| Elemental Sulfur + Nucleophiles | DFT | Reaction Pathways (Foss-Bartlett vs. Schmidt) | Elucidates fundamental reaction mechanisms of sulfur compounds chemrxiv.org |
| 2-aminothiophene derivatives | DFT/B3LYP | Optimized Geometry (Bond Lengths/Angles) | Provides structural parameters that correlate with experimental X-ray data semanticscholar.org |
Integration with Green Chemistry Principles
The principles of Green Chemistry provide a framework for designing safer, more efficient, and environmentally conscious chemical processes. The future of research on this compound will be increasingly guided by these principles.
Safer Solvents and Reagents: The move away from hazardous solvents and reagents is a core tenet. This involves replacing traditional oxidants with H₂O₂, whose only byproduct is water, and using water as a solvent where possible. acsgcipr.orgnih.govresearchgate.netias.ac.in
Energy Efficiency: Developing catalytic reactions that proceed under mild conditions (room temperature, atmospheric pressure) reduces energy consumption. ias.ac.in Microwave-assisted synthesis is another avenue for improving energy efficiency. researchgate.net
Designing for Degradation: While creating stable materials is important, designing them for eventual degradation into benign products after their useful life is a key goal of green chemistry. The dynamic nature of sulfur-containing polymers could be exploited to design reprocessable or degradable materials.
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product is crucial. Catalytic approaches are inherently more atom-economical than stoichiometric ones. acsgcipr.org
By integrating these principles, future research on this compound can contribute not only to fundamental chemical knowledge and new technologies but also to the broader goal of a sustainable chemical enterprise.
Q & A
Q. How can reaction conditions be optimized for the synthesis of Tetrahydro-3-phenylthiophene 1-oxide?
- Methodological Answer : To optimize synthesis, use tetrahydrofuran (THF) as a solvent due to its polarity and compatibility with organometallic reagents. Triethylamine (EtN) is effective for neutralizing byproducts (e.g., HCl) during reactions involving chlorinated intermediates. Monitor reaction progress via thin-layer chromatography (TLC) at regular intervals to identify completion points. Post-reaction, filter triethylammonium salts and evaporate THF under reduced pressure. Purify the product using column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) .
Q. What purification techniques are recommended for isolating this compound from complex mixtures?
- Methodological Answer : After solvent evaporation, employ column chromatography with silica gel (60–120 mesh) for preliminary purification. For higher resolution, use preparative HPLC with a C18 column and acetonitrile/water mobile phase. Confirm purity via H NMR and mass spectrometry. If crystalline, recrystallize from a solvent pair like dichloromethane/hexane to enhance yield and purity .
Q. How should researchers characterize the electronic and thermodynamic properties of this compound?
- Methodological Answer : Use gas-phase thermochemistry data (enthalpy of formation, heat capacity) from NIST Chemistry WebBook to benchmark experimental results. Compare experimental UV/Visible spectra (200–400 nm) with computational predictions (e.g., TD-DFT) to validate electronic transitions. Differential scanning calorimetry (DSC) can determine phase-change behavior, while reaction calorimetry quantifies exothermic/endothermic profiles .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for sulfoxide derivatives be resolved?
- Methodological Answer : Perform high-resolution X-ray crystallography at low temperatures (100 K) to minimize thermal motion artifacts. Compare bond lengths and angles (e.g., S=O bond ~1.45 Å) with structurally similar compounds like cis-2-phenyl-1,3-dithiane 1-oxide. Use density functional theory (DFT) to model axial vs. equatorial sulfoxide conformations and validate against experimental data .
Q. What strategies address discrepancies in reported thermochemical data for this compound?
- Methodological Answer : Cross-reference multiple datasets (e.g., NIST, Journal of Physical Chemistry) and identify outliers using statistical tools like Grubbs’ test. Replicate experiments under controlled conditions (e.g., inert atmosphere, calibrated instruments). For gas-phase studies, ensure ionization energy thresholds align with photoionization mass spectrometry (PIMS) results to avoid fragmentation artifacts .
Q. How can computational models predict the reactivity of this compound in novel reactions?
- Methodological Answer : Use molecular docking or molecular dynamics (MD) simulations to study interactions with catalysts (e.g., Pd(PPh)) or enzymes. Calculate Fukui indices to identify nucleophilic/electrophilic sites. Validate predictions via small-scale exploratory reactions (e.g., oxidation with mCPBA) and analyze products via GC-MS or C NMR .
Q. What experimental designs mitigate hazards during large-scale synthesis of this compound?
- Methodological Answer : Conduct hazard assessments using DSC to detect exothermic decomposition. Use flow chemistry for controlled reagent mixing and heat dissipation. Implement real-time monitoring (e.g., in-situ FTIR) to detect intermediates. Follow OSHA guidelines for handling sulfoxides, including fume hoods and PPE (nitrile gloves, safety goggles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
